molecular formula C17H21Cl2N3O5S B12703052 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate CAS No. 93777-84-5

4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate

Cat. No.: B12703052
CAS No.: 93777-84-5
M. Wt: 450.3 g/mol
InChI Key: WXQQPYXFJSTNRG-UHFFFAOYSA-N
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Description

4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an amino carbonyl group, and a trimethylanilinium group, all linked together and stabilized by a methyl sulphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate typically involves multiple steps, starting with the preparation of the dichlorophenylamine derivative. This is followed by the introduction of the amino carbonyl group through a series of reactions involving reagents such as phosgene or its derivatives. The final step involves the quaternization of the aniline nitrogen with methyl sulphate under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted phenyl derivatives.

Scientific Research Applications

4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl group allows it to bind to hydrophobic pockets, while the amino carbonyl group can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)benzoic acid
  • 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)ethyl benzenesulfonamide

Comparison: Compared to its analogs, 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate exhibits unique properties due to the presence of the trimethylanilinium group, which enhances its solubility and stability. This makes it particularly useful in applications requiring high solubility and stability under various conditions.

Properties

CAS No.

93777-84-5

Molecular Formula

C17H21Cl2N3O5S

Molecular Weight

450.3 g/mol

IUPAC Name

[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-trimethylazanium;methyl sulfate

InChI

InChI=1S/C16H17Cl2N3O.CH4O4S/c1-21(2,3)13-7-4-11(5-8-13)19-16(22)20-12-6-9-14(17)15(18)10-12;1-5-6(2,3)4/h4-10H,1-3H3,(H-,19,20,22);1H3,(H,2,3,4)

InChI Key

WXQQPYXFJSTNRG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl.COS(=O)(=O)[O-]

Origin of Product

United States

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